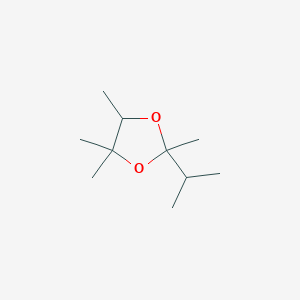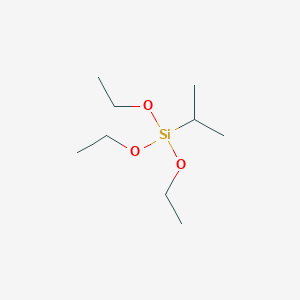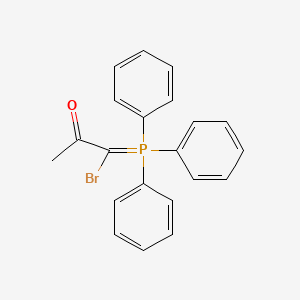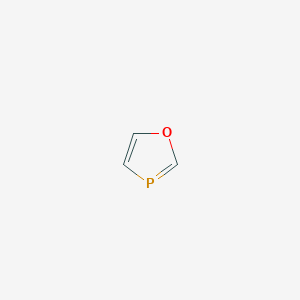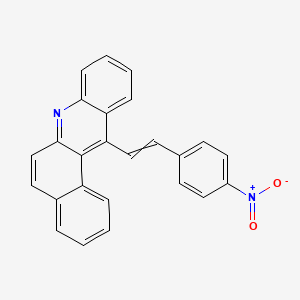
12-(p-Nitrostyryl)benz(a)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(p-Nitrostyryl)benz(a)acridine: is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of acridine derivatives, which are known for their applications in various scientific fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 12-(p-Nitrostyryl)benz(a)acridine typically involves multi-step organic reactions. One common method includes the condensation of benz(a)acridine with p-nitrostyrene under specific conditions to form the desired compound .
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: : 12-(p-Nitrostyryl)benz(a)acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: : In chemistry, 12-(p-Nitrostyryl)benz(a)acridine is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology: : In biological research, this compound is studied for its potential interactions with DNA and proteins. Its ability to intercalate with DNA makes it a candidate for developing new therapeutic agents .
Medicine: : In medicine, this compound is explored for its potential anticancer properties. Its interactions with cellular components are of particular interest for developing new cancer treatments .
Industry: : Industrial applications include its use in the development of dyes and pigments due to its vibrant color properties. It is also used in the production of certain polymers and materials .
Mécanisme D'action
The mechanism by which 12-(p-Nitrostyryl)benz(a)acridine exerts its effects involves its interaction with molecular targets such as DNA and proteins. It can intercalate with DNA, disrupting its normal function and potentially leading to cell death. This property is particularly useful in developing anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include other acridine derivatives such as 9-aminoacridine and acridine orange .
Uniqueness: : What sets 12-(p-Nitrostyryl)benz(a)acridine apart is its nitrostyryl group, which imparts unique chemical and biological properties. This group enhances its ability to interact with biological molecules and makes it a more potent candidate for various applications .
Propriétés
Numéro CAS |
22188-15-4 |
|---|---|
Formule moléculaire |
C25H16N2O2 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
12-[2-(4-nitrophenyl)ethenyl]benzo[a]acridine |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)19-13-9-17(10-14-19)11-15-22-21-7-3-4-8-23(21)26-24-16-12-18-5-1-2-6-20(18)25(22)24/h1-16H |
Clé InChI |
XZOCFJCFJCFPJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


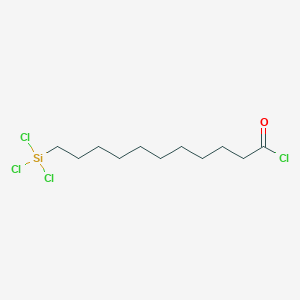
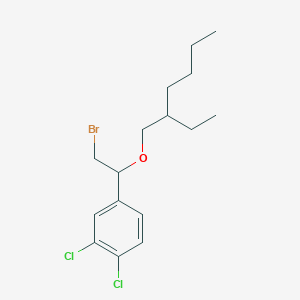
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
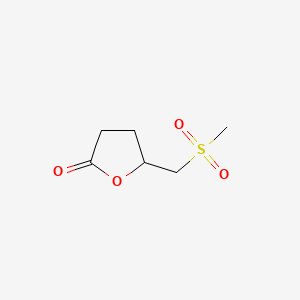
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
